![molecular formula C14H10ClNO2S B14335269 1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- CAS No. 106975-69-3](/img/structure/B14335269.png)
1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a chloromethyl group attached to a thienyl (thiophene) ring, which is further connected to the isoindole structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzyl azides with α-aryldiazoesters in the presence of a rhodium catalyst can yield isoindoles . Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative and dephosphonative steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects in cancer and other diseases.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent CK2 inhibitors and share similar structural features with the target compound.
2H-Isoindole-2-carboxylic acid derivatives: These compounds have similar isoindole structures and exhibit various biological activities.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl-thienyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
106975-69-3 |
|---|---|
Fórmula molecular |
C14H10ClNO2S |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
2-[[5-(chloromethyl)thiophen-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H10ClNO2S/c15-7-9-5-6-10(19-9)8-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-6H,7-8H2 |
Clave InChI |
NBKDKJZMDRQMHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



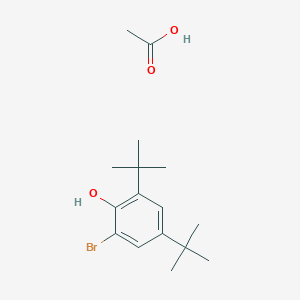

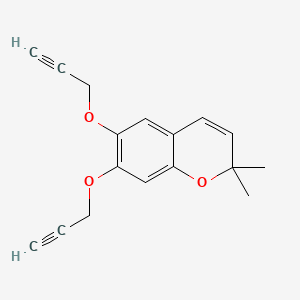
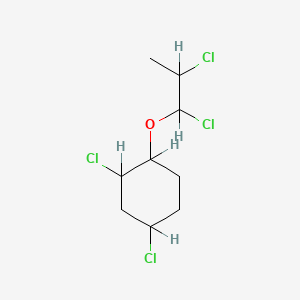

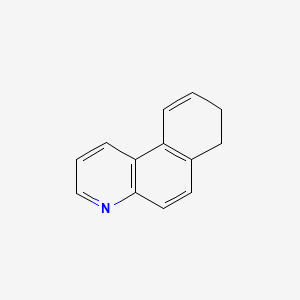


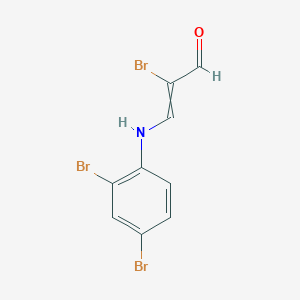

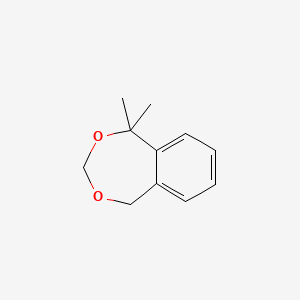

![1,1-Dimethyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14335255.png)
